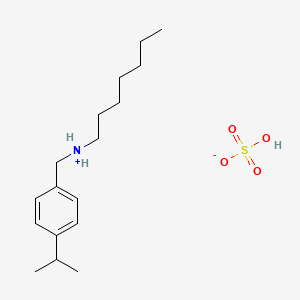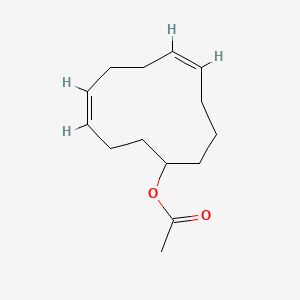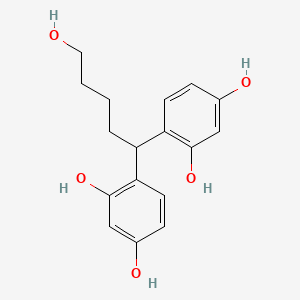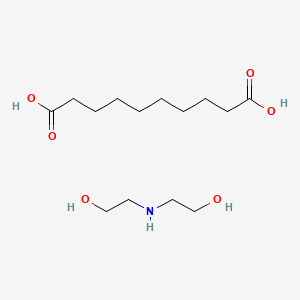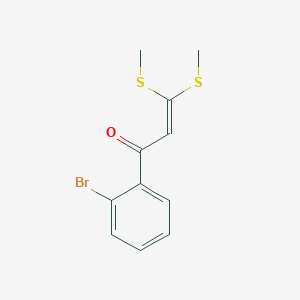
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- is an organoaluminum compound. Organoaluminum compounds are widely used in organic synthesis and industrial applications due to their unique reactivity and ability to form stable complexes with various ligands. This particular compound features a central aluminum atom coordinated to a (3Z)-6-methyl-3-hepten-1-olato ligand and two 2-methylpropyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- typically involves the reaction of aluminum alkyls with the corresponding alcohol. For instance, the reaction of triisobutylaluminum with (3Z)-6-methyl-3-hepten-1-ol under controlled conditions can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides or hydroxides.
Reduction: It can act as a reducing agent in certain reactions, particularly in the reduction of carbonyl compounds.
Substitution: The ligands attached to the aluminum atom can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL) are often used.
Substitution: Ligand exchange reactions can be facilitated by the use of Lewis bases or other coordinating ligands.
Major Products Formed
Oxidation: Aluminum oxides or hydroxides.
Reduction: Reduced organic compounds such as alcohols or amines.
Substitution: New organoaluminum compounds with different ligands.
科学的研究の応用
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydroalumination.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用機序
The mechanism of action of Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- involves the coordination of the aluminum atom with various substrates. The aluminum center can act as a Lewis acid, facilitating the activation of electrophiles and nucleophiles in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
Triisobutylaluminum: A similar organoaluminum compound with three isobutyl groups.
Diisobutylaluminum hydride (DIBAL): A reducing agent used in organic synthesis.
Aluminum isopropoxide: Used as a catalyst and reagent in organic synthesis.
Uniqueness
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in chemical reactions
特性
CAS番号 |
68892-19-3 |
|---|---|
分子式 |
C16H33AlO |
分子量 |
268.41 g/mol |
IUPAC名 |
[(Z)-6-methylhept-3-enoxy]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C8H15O.2C4H9.Al/c1-8(2)6-4-3-5-7-9;2*1-4(2)3;/h3-4,8H,5-7H2,1-2H3;2*4H,1H2,2-3H3;/q-1;;;+1/b4-3-;;; |
InChIキー |
VEPXDOWYZYVTMC-FGSKAQBVSA-N |
異性体SMILES |
CC(C)C/C=C\CCO[Al](CC(C)C)CC(C)C |
正規SMILES |
CC(C)CC=CCCO[Al](CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


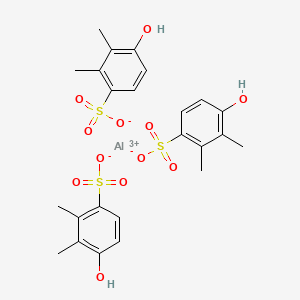

![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
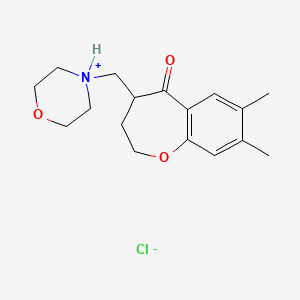
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)


